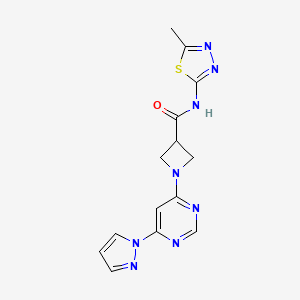

![molecular formula C19H16N2O5 B2713108 Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate CAS No. 340212-06-8](/img/structure/B2713108.png)

Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Two nitro substituted ethyl (2E)-2-cyano-3-phenylprop-2-enoate with molecular formula C12H10N2O4 have been synthesized and characterized by single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound is characterized by weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability of the crystal packing . The lattice energies have been calculated using the PIXEL approach .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .Physical and Chemical Properties Analysis

Ethyl 2-cyano-3- (4-nitrophenyl)prop-2-enoate has a molecular weight of 246.22 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate and related compounds have been studied for their unique crystal structures and molecular interactions. Research indicates that these compounds demonstrate interesting nonhydrogen bonding interactions such as N⋯π and O⋯π interactions, as well as hydrogen bonding, contributing to their distinct crystal packing and stability (Zhang et al., 2011). Furthermore, C⋯π interactions of a non-hydrogen bond type have been identified in these compounds, highlighting their potential in crystal engineering and material science (Zhang et al., 2012).

Synthesis and Chemical Reactions

These compounds have been a subject of various synthetic methodologies. For instance, an efficient approach for the synthesis of 4-hydroxy-2-(trifluoromethyl) quinolines through intramolecular cyclization of related ethyl 2-cyano compounds has been developed (Darehkordi et al., 2018). This showcases their utility in creating complex and valuable organic structures.

Catalytic and Electrochemical Applications

Some studies have explored the use of polymers containing cyano groups, similar to those in ethyl 2-cyano compounds, for catalytic and electrochemical applications. These polymers demonstrate activity in reactions like hydrogenation and electro-oxidation, underscoring their potential in catalysis and energy applications (Sivakumar & Phani, 2011).

Molecular and Material Properties

Research on compounds with structures similar to this compound has also focused on their molecular properties and behaviors. For example, studies on the effects of terminal substituents on mesomorphic properties and molecular interactions in liquid crystals have been conducted (Funakoshi et al., 1994).

Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of derivatives of ethyl 2-cyano compounds have been investigated, revealing significant potential in NLO materials. This research indicates that these compounds exhibit large static first and second hyperpolarizabilities and could be promising candidates for NLO applications (Kiven et al., 2023).

Mecanismo De Acción

While the specific mechanism of action for Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate is not explicitly mentioned in the search results, it’s worth noting that indole derivatives, which are structurally similar, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety information for Ethyl 2-cyano-3- (4-nitrophenyl)prop-2-enoate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Propiedades

IUPAC Name |

ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-2-25-19(22)16(12-20)11-14-5-9-18(10-6-14)26-13-15-3-7-17(8-4-15)21(23)24/h3-11H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSIUJIZQWDRTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2713031.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2713032.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2713035.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B2713042.png)

![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)

![1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2713046.png)

![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)